1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate

Übersicht

Beschreibung

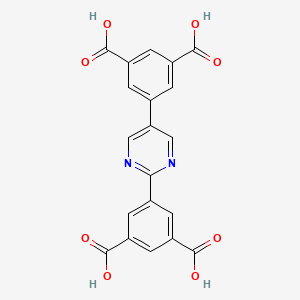

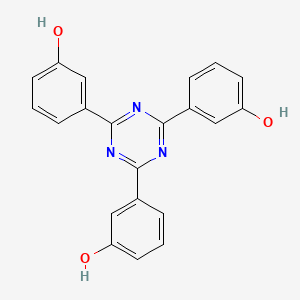

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate is a useful research compound. Its molecular formula is C12H15NO3S and its molecular weight is 253.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Detection

One notable application of 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate derivatives is in cancer detection. A water-soluble dye based on this compound demonstrated increased quantum yield and stability, making it useful in optical imaging for cancer detection. This dye was shown to be effective in developing molecular-based beacons for cancer detection in vivo (Pham, Medarova, & Moore, 2005).

Synthesis of Bis(2-methyl-1Hindole) Derivatives

Another application involves the synthesis of bis(2-methyl-1H-indole) derivatives. Using a specific ionic organocatalyst, this synthesis can be achieved under mild and environmentally friendly conditions, producing excellent yields. This methodology offers significant improvements in terms of product yield, operational simplicity, and catalyst reusability (Hosseinzadeh & Mokhtary, 2018).

Palladium-Catalyzed Functionalization

The compound also finds use in palladium-catalyzed direct C-H bond sulfonylation of indoles. This approach generates diverse 2-sulfonated indoles efficiently, utilizing palladium catalysis and sulfur dioxide insertion via a radical process. This method also includes the easy removal of the directing group (Liu, Zhou, & Wu, 2017).

Catalyst for Indole Synthesis

In the field of catalysis, silica-bonded S-sulfonic acid, a derivative of this compound, has been used for the condensation reactions of indole with carbonyl compounds. This catalyst is notable for its reusability and efficiency at ambient temperatures, contributing to environmentally friendly synthesis processes (Niknam, Saberi, & Baghernejad, 2010).

Fluorescence Probes

The compound is also utilized in the development of water-soluble indodicarbocyanine dyes for fluorescence studies. These dyes, which contain aromatic sulfo groups, are used for binding to antibodies and have shown no aggregation in water, making them useful in biological imaging applications (Markova et al., 2013).

Eigenschaften

IUPAC Name |

1,2,3,3-tetramethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-8-12(2,3)10-7-9(17(14,15)16)5-6-11(10)13(8)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEUIDSOKJFKGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1':3',1''-Terphenyl]-4,4',4'',6'-tetracarboxylic acid](/img/structure/B8243926.png)

![2'-Amino-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8243934.png)

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde)](/img/structure/B8243948.png)

![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8243970.png)

![2'-Methyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8243989.png)

![Dimethyl 5'-bromo-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B8244008.png)

![[1,1'-Biphenyl]-2,3',4,5'-tetracarboxylic acid](/img/structure/B8244009.png)